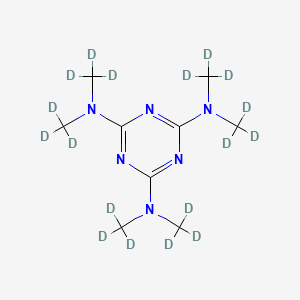
3-(氟磺酰基)苯甲酸
描述
3-(Fluorosulfonyl)benzoic acid, or FSBA, is a powerful and versatile chemical compound with a wide range of applications in the scientific and medical fields. It is a white, odorless, crystalline powder that is insoluble in water and has a melting point of about 145°C. FSBA is a fluorinated carboxylic acid that is used in a variety of chemical reactions, including as a reagent in organic synthesis and as a reactant in redox reactions. Additionally, it is used as a catalyst in the production of polymers, polyurethanes, and other polymers. FSBA is also used in the purification and analysis of pharmaceuticals, as well as in the production of pesticides, herbicides, and other agrochemicals.
科学研究应用
有机合成
3-(氟磺酰基)苯甲酸: 在有机合成中用作构建块,用于创建复杂分子。 其磺酰氟基团用作连接体,用于将小分子与蛋白质或核酸组装在一起 。 该化合物在点击化学中特别有用,它通过硫酸盐充当多功能连接体,补充了传统的酰胺和磷酸酯基团连接体 。
化学生物学
在化学生物学中,3-(氟磺酰基)苯甲酸用于修饰生物分子。它促进将磺酰基引入生物分子,这可以改变其功能或提高其稳定性。 这种修饰对于研究蛋白质功能和相互作用至关重要 。
药物发现
3-(氟磺酰基)苯甲酸中的磺酰氟基团是许多生物活性分子中的常见特征。 它用于药物发现,以开发新的治疗剂,其中它可以提高药物与其靶标的结合亲和力或增加其代谢稳定性 。
材料科学
在材料科学中,3-(氟磺酰基)苯甲酸有助于开发具有独特性能的新材料。 它作为连接体的能力允许创建具有潜在应用的新型聚合物和复合材料 。
催化
该化合物可以用作各种化学反应中的催化剂或催化剂前体。 氟磺酰基可以增强某些反应物的反应性,从而导致更有效和选择性的催化过程 。
环境科学
3-(氟磺酰基)苯甲酸: 可用于环境科学研究污染物的降解。 它与不同化学基团的反应性使其成为理解和减轻环境中有害物质影响的宝贵工具 。
分析化学
在分析化学中,3-(氟磺酰基)苯甲酸用作检测和定量其他化合物的试剂。 其特定的反应性可以在分析和诊断测试中加以利用,以测量各种分析物的存在 。
纳米技术
最后,3-(氟磺酰基)苯甲酸在纳米技术中得到应用。它可以用来修饰纳米粒子的表面,从而改变其性质以及与其他物质的相互作用。 这在创建靶向药物递送系统和诊断工具中特别有用 。
安全和危害
未来方向
作用机制
Target of Action
The primary target of 3-(Fluorosulfonyl)benzoic acid is proteins or nucleic acids . The compound uses a sulfonyl fluoride motif to connect with these targets . This motif allows the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Mode of Action
3-(Fluorosulfonyl)benzoic acid interacts with its targets through a process known as click chemistry . This approach involves the use of sulfates as a connector, which is a complementary method to using amides and phosphate groups as linkers . The compound’s interaction with its targets results in the formation of -SO2- linked small molecules with proteins or nucleic acids .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption . Its lipophilicity, as indicated by the Log Po/w value, is 0.78 (iLOGP), suggesting that it may have good bioavailability .
Action Environment
It is known that the compound is solid in form , and its melting point is between 147-153 °C , suggesting that it may be stable under a wide range of environmental conditions.
生化分析
Biochemical Properties
3-(Fluorosulfonyl)benzoic acid plays a significant role in biochemical reactions due to its sulfonyl fluoride motif. This motif can act as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . The compound interacts with various enzymes, proteins, and other biomolecules, forming covalent bonds with reactive serine residues in proteases, which makes it a valuable tool in proteomics research . Additionally, it can modify threonine, lysine, tyrosine, cysteine, and histidine residues, enhancing its utility in chemical biology .
Cellular Effects
3-(Fluorosulfonyl)benzoic acid influences various cellular processes by interacting with proteins and enzymes within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by covalently modifying specific amino acid residues in target proteins . This modification can lead to changes in protein function, impacting cellular activities such as signal transduction, metabolic pathways, and gene regulation.
Molecular Mechanism
The molecular mechanism of 3-(Fluorosulfonyl)benzoic acid involves its ability to form covalent bonds with specific amino acid residues in proteins. This interaction can inhibit or activate enzymes, depending on the nature of the modification . The sulfonyl fluoride group in 3-(Fluorosulfonyl)benzoic acid is highly electrophilic, allowing it to react with nucleophilic amino acid side chains, leading to enzyme inhibition or activation . This mechanism is crucial for its application in studying enzyme functions and protein interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Fluorosulfonyl)benzoic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its reactivity may decrease over time due to hydrolysis or other degradation processes . Long-term studies have shown that 3-(Fluorosulfonyl)benzoic acid can have sustained effects on cellular function, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 3-(Fluorosulfonyl)benzoic acid in animal models vary with different dosages. At lower doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects are crucial for determining the safe and effective use of 3-(Fluorosulfonyl)benzoic acid in research and potential therapeutic applications.
Metabolic Pathways
3-(Fluorosulfonyl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential impact on overall cellular function.
Transport and Distribution
Within cells and tissues, 3-(Fluorosulfonyl)benzoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its availability and activity within different cellular compartments . The transport and distribution of 3-(Fluorosulfonyl)benzoic acid are critical for its effective use in biochemical research and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-(Fluorosulfonyl)benzoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, influencing its interactions with target proteins and enzymes . Understanding the subcellular distribution of 3-(Fluorosulfonyl)benzoic acid is essential for optimizing its use in research and potential therapeutic applications.
属性
IUPAC Name |
3-fluorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYMBWGOJRULOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196499 | |
| Record name | 3-(Fluorosulphonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
454-95-5 | |
| Record name | 3-(Fluorosulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Fluorosulfonyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 454-95-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Fluorosulphonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(fluorosulphonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(FLUOROSULFONYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHS963JL6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















